N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

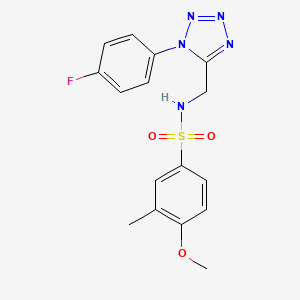

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrazole moiety substituted with a 4-fluorophenyl group and a benzenesulfonamide scaffold modified with methoxy and methyl substituents. The tetrazole ring, a bioisostere for carboxylic acid, enhances metabolic stability and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .

The synthesis of such compounds typically involves nucleophilic substitution reactions, as evidenced by similar pathways in the literature. For example, α-halogenated ketones are often employed to alkylate heterocyclic systems like tetrazoles or triazoles under basic conditions .

Friedel-Crafts acylation to generate substituted benzoic acid precursors.

Hydrazide formation followed by cyclization with isothiocyanates to yield tetrazole intermediates.

Sulfonylation or alkylation steps to install the benzenesulfonamide moiety .

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-11-9-14(7-8-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-12(17)4-6-13/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQNWGBRAQKIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The tetrazole ring, combined with the sulfonamide moiety, suggests a variety of pharmacological applications, particularly in the fields of anti-inflammatory and anticancer therapies. This article will explore the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H18FN5O3S |

| Molecular Weight | 373.36 g/mol |

| CAS Number | 853750-96-6 |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring enhances the compound's binding affinity to various enzymes and receptors, potentially inhibiting their activity. For instance, it has been shown to inhibit matrix metalloproteinase-13 (MMP-13), which plays a crucial role in cartilage degradation associated with osteoarthritis .

Anti-inflammatory Activity

Research has demonstrated that compounds containing tetrazole rings exhibit anti-inflammatory properties. In vitro studies have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS) .

Anticancer Potential

In a study evaluating the anticancer effects of various sulfonamides, this compound was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The presence of the fluorophenyl group appears to enhance its cytotoxicity against several cancer types, including breast and lung cancers .

Case Studies

- Case Study on MMP Inhibition : A study focused on optimizing MMP inhibitors highlighted this compound as a promising candidate due to its selective inhibition profile and reduced nephrotoxicity compared to traditional carboxylic acid inhibitors .

- In Vivo Efficacy : In vivo studies using animal models demonstrated that administration of this compound resulted in significant reductions in tumor size and inflammatory markers, suggesting its potential for therapeutic use in cancer treatment and inflammatory diseases .

Comparison with Similar Compounds

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

This compound differs from the target molecule by substituting the 4-fluorophenyl group with a 4-ethoxyphenyl group. Comparative studies of fluorinated vs. alkoxy-substituted aryl groups in sulfonamides suggest that fluorinated derivatives often exhibit enhanced binding to hydrophobic pockets in target proteins due to the electron-withdrawing nature of fluorine .

N-((4-Allyl-5-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide

Replacing the tetrazole with a triazole ring and introducing a sulfur-containing side chain (sulfanyl group) modifies the electronic profile and steric bulk. Triazoles generally exhibit weaker acidity compared to tetrazoles, which may reduce ionic interactions in biological systems.

Functional Group Variations

Pharmacological Activity

Angiotensin II Receptor Antagonists

Compounds like losartan and valsartan () share structural motifs with the target molecule, particularly the tetrazole ring and sulfonamide/benzimidazole groups. These drugs inhibit angiotensin II receptors by leveraging the tetrazole’s negative charge to mimic the carboxylate group of endogenous ligands. However, the target compound lacks the biphenyl moiety critical for receptor occupancy in these drugs, suggesting divergent biological targets .

Antimicrobial and Anticancer Activity

Sulfonamide-tetrazole hybrids in and exhibit moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL). The target compound’s 4-fluorophenyl group may enhance activity compared to non-halogenated analogues due to improved membrane penetration and target affinity.

Physicochemical Properties

- Solubility : The methoxy and methyl groups on the benzenesulfonamide scaffold improve aqueous solubility compared to fully hydrophobic analogues. Fluorine’s electronegativity further enhances solubility in polar solvents.

- Stability : The tetrazole ring’s resistance to metabolic degradation (unlike carboxylic acids) suggests superior in vivo stability. In contrast, triazole derivatives with sulfur substituents (e.g., ) may undergo oxidative metabolism at the sulfanyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.